molecular formula C12H16O8 B078362 [(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate CAS No. 14661-13-3

[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate

Cat. No.: B078362
CAS No.: 14661-13-3
M. Wt: 288.25 g/mol
InChI Key: BAKQMOSGYGQJOJ-IYKVGLELSA-N
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Description

[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[321]octan-2-yl] acetate is a complex organic compound characterized by its bicyclic structure and multiple acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate typically involves multi-step organic reactions. One common method includes the acetylation of a precursor molecule using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as chromatography to isolate the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetate groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups, depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methanolysis.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or ethers, depending on the nucleophile.

Scientific Research Applications

[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate: shares structural similarities with other bicyclic acetates such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple acetate groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

[(1R,2S,3R,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKQMOSGYGQJOJ-IYKVGLELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@@H]([C@@H]1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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